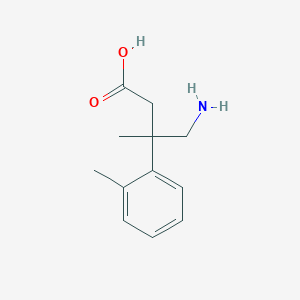
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is a chemical compound with a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclohexane ring, and an alkyne group. It is often used in various chemical reactions due to its reactivity and selectivity .
Vorbereitungsmethoden
The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.
Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine can be compared with other similar compounds such as:
N-(prop-2-YN-1-YL)-o-phenylenediamines: These compounds also contain an alkyne group and are used in cyclocondensation reactions.
4-methyl-N-(prop-2-YN-1-YL)benzenesulfonamide: This compound has a similar alkyne group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclohexane ring, and an alkyne group, which provides it with distinct reactivity and selectivity .
Eigenschaften
Molekularformel |
C15H19N |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-phenyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |
InChI-Schlüssel |
XELLPXTXESBBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CCC(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)


![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)




![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)


